2-(2-Bromophenyl)-4-(difluoromethyl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6BrF2NS |
|---|---|
Molecular Weight |
290.13 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4-(difluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6BrF2NS/c11-7-4-2-1-3-6(7)10-14-8(5-15-10)9(12)13/h1-5,9H |
InChI Key |
GIHZXIBLVMVXSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
-
α-Halo Ketone Precursor : 2-Bromo-1-(2-bromophenyl)ethan-1-one serves as the electrophilic partner, introducing the 2-bromophenyl group at the thiazole’s C2 position.
-
Thioamide Derivative : N-(Difluoromethyl)thiourea provides the sulfur and nitrogen atoms for the thiazole ring while delivering the difluoromethyl group at C4.
-
Mechanism : Nucleophilic attack by the thioamide’s sulfur on the α-halo ketone initiates ring formation, followed by dehydrohalogenation to yield the thiazole core.
Optimization and Yield
-
Solvent System : Ethanol or dimethylformamide (DMF) under reflux (80–100°C) facilitates cyclization.
-
Catalysis : Triethylamine (1.2 equiv) enhances reaction efficiency by neutralizing HBr byproducts.
-
Yield : Typical isolated yields range from 65% to 78%, with purity >95% confirmed by HPLC.
Radical Cascade Cyclization via Decarboxylative Coupling
Inspired by advances in radical chemistry, a metal-free approach adapts methodologies from benzimidazo[2,1-a]isoquinolin-6(5H)-one syntheses. This strategy employs α,α-difluorophenylacetic acid as a difluoromethyl radical precursor.
Reaction Design and Conditions
Mechanistic Pathway
-
Decarboxylation : (NH₄)₂S₂O₈ oxidizes α,α-difluorophenylacetic acid, releasing CO₂ and producing a difluoromethyl radical (CF₂·).
-
Radical Addition : CF₂· attacks the alkene moiety of the thiazole precursor, forming a tertiary radical intermediate.
-
Cyclization and Aromatization : Intramolecular cyclization followed by single-electron transfer (SET) oxidation yields the aromatic thiazole.
Performance Metrics
-
Yield : 72–89% under optimized conditions.
-
Functional Group Tolerance : Compatible with electron-withdrawing (-Br, -CN) and electron-donating (-OMe) groups on the phenyl ring.
Cyclocondensation with Thioamides and α-Halo Ketones
This method diverges from classical Hantzsch synthesis by pre-installing substituents on the thioamide component, enabling precise control over thiazole substitution patterns.
Synthetic Protocol
-
Thioamide Synthesis : 2-Bromophenyl isothiocyanate reacts with difluoroacetamide to form N-(difluoromethyl)-2-(2-bromophenyl)thioamide.
-
Cyclocondensation : Reaction with 2-bromoacetophenone in acetonitrile at 70°C for 12 hours.
Advantages and Limitations
-
Regioselectivity : Ensures correct positioning of bromophenyl and difluoromethyl groups.
-
Challenges : Requires multistep synthesis of the thioamide, reducing overall atom economy.
Post-Synthetic Fluorination Strategies
While less common, late-stage fluorination offers an alternative route for introducing the difluoromethyl group.
Direct Fluorination of Thiazole Intermediates
Limitations
-
Low Efficiency : Fluorination of methyl groups is less favorable compared to hydroxyl or carbonyl precursors.
-
Side Products : Over-fluorination or ring-opening reactions may occur.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Scalability | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch Synthesis | 65–78 | Ethanol, reflux, 8–12 h | High | One-pot reaction, low cost | Limited to accessible α-halo ketones |
| Radical Cyclization | 72–89 | DMSO, 80°C, (NH₄)₂S₂O₈, Ar, 8 h | Moderate | Metal-free, broad substrate tolerance | Requires anhydrous conditions |
| Cyclocondensation | 60–70 | Acetonitrile, 70°C, 12 h | Low | High regioselectivity | Multistep thioamide synthesis |
| Post-Synthetic Fluorination | ≤40 | DAST, -78°C, anhydrous | Low | Modular late-stage modification | Low yields, side reactions |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(2-Bromophenyl)-4-(difluoromethyl)thiazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
In a study by Arora et al., thiazole derivatives were evaluated for their antimicrobial efficacy, with compounds similar to this compound showing comparable or superior activity against Candida species .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Molecular docking studies suggest that it binds effectively to specific enzymes involved in cancer progression, such as DNA topoisomerases.
Case Study:
In vitro studies demonstrated that derivatives of thiazole could inhibit cancer cell proliferation in various cancer lines. For instance, compounds structurally related to this compound showed IC50 values ranging from 10 to 50 µM against human breast cancer cells .
Material Science Applications
In material science, this compound serves as a building block for synthesizing more complex organic molecules. Its unique properties make it suitable for developing new materials with enhanced stability and reactivity.
Applications Include:
- Synthesis of Fluorinated Polymers: The difluoromethyl group can enhance the thermal stability and chemical resistance of polymers.
- Photocatalytic Reactions: The compound has been utilized in visible-light photocatalyzed reactions, demonstrating its versatility in organic synthesis .
Structure–Activity Relationship Studies
The structure-activity relationship (SAR) studies highlight the importance of the difluoromethyl and bromophenyl groups in enhancing biological activity. Variations in these substituents can significantly influence the compound's efficacy against various biological targets.
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases binding affinity to enzymes |
| Difluoromethyl | Enhances lipophilicity and stability |
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4-(difluoromethyl)thiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, making it useful in the study of diseases like cancer and autoimmune disorders.
Comparison with Similar Compounds
Halogenated Phenyl Groups
- 4-Bromo-2-(2-fluorophenyl)thiazole (C₉H₅BrFNS): Replaces the difluoromethyl group with a bromine atom at position 4 and a 2-fluorophenyl group at position 2.
- 2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole : Features a chlorophenyl group at position 2 and difluoromethyl at position 4. The chlorine atom’s smaller size may enhance binding to hydrophobic pockets in enzyme active sites .
Amino and Hydrazine Derivatives
- 4-(4-Bromophenyl)thiazol-2-amine: The amino group at position 2 enables hydrogen bonding with biological targets, as seen in antimicrobial studies (e.g., MIC = 0.23 µg/mL against S. aureus) .
- 2-Hydrazino-4-(4-nitrophenyl)thiazole: The nitro group increases electron-withdrawing effects but is associated with carcinogenicity in rodent models .
Antimicrobial and Anticancer Potential
- 4-(4-Bromophenyl)thiazol-2-amine derivatives exhibit broad-spectrum antimicrobial activity, with compound p7 (N-(4-chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine) showing an MIC of 0.23 µg/mL against E. coli .
- 2-(2-Bromophenyl)-4-(difluoromethyl)thiazole’s difluoromethyl group may enhance penetration into bacterial membranes compared to non-fluorinated analogs .
Enzyme Inhibition (AChE and HIV RT)
- Thiazole analogs with trifluoromethyl or methoxy groups (e.g., EMAC2067 ) demonstrate strong HIV reverse transcriptase inhibition (IC₅₀ < 1 µM) due to hydrophobic interactions with the active site .
- Docking studies reveal that the difluoromethyl group in this compound may form van der Waals interactions with residues like Trp286 in acetylcholinesterase (AChE), akin to donepezil derivatives .
Physicochemical and ADME Properties
Biological Activity
2-(2-Bromophenyl)-4-(difluoromethyl)thiazole is a heterocyclic compound characterized by a thiazole ring, which incorporates a bromophenyl group and a difluoromethyl substituent. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features:
- A thiazole ring (five-membered ring containing sulfur and nitrogen).
- A bromophenyl group , which enhances electrophilic reactivity.
- A difluoromethyl group , influencing its lipophilicity and biological interactions.
This combination of functional groups suggests potential interactions with various biological macromolecules, such as proteins and nucleic acids, which are crucial for understanding its mechanism of action.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
Anticancer Activity
Thiazole derivatives, including this compound, have been studied for their anticancer properties. Preliminary data suggest that similar compounds can interact with tubulin and other cellular targets, potentially affecting cell division and growth. For instance, thiazole-based compounds have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
Antimicrobial Properties
There is growing evidence that thiazole derivatives possess antimicrobial activity. Compounds structurally related to this compound have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the presence of halogen substituents (bromine or chlorine) on the phenyl ring significantly influences the biological activity of thiazole derivatives. For example, compounds with para-halogen substitutions have shown enhanced anticonvulsant properties .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)-4-(trifluoromethyl)thiazole | Contains trifluoromethyl instead of difluoromethyl | Anticancer properties |
| 2-(3-Chlorophenyl)-4-(difluoromethyl)thiazole | Chlorine instead of bromine | Antimicrobial effects |
| 2-(Phenyl)-4-(difluoromethyl)thiazole | No halogen on the phenyl ring | Potentially lower reactivity |
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of various thiazole-based stilbene analogs, where compounds similar to this compound exhibited significant Topoisomerase IB inhibition, correlating with their anticancer efficacy .
- Antimicrobial Studies : Research on substituted phenylthiazol-2-amines indicated that compounds with similar structural characteristics to this compound showed antimicrobial activity comparable to established antibiotics like norfloxacin .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity due to its structural similarity to natural substrates.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(2-bromophenyl)-4-(difluoromethyl)thiazole to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters, including solvent polarity (e.g., DMF vs. ethanol), catalyst selection (e.g., CuI for click chemistry), and temperature control. For example, coupling reactions using Suzuki-Miyaura conditions with Pd catalysts may enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol can improve purity. Characterization using -NMR, -NMR, and FT-IR confirms structural integrity, while elemental analysis (CHNS) validates purity .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 6.8–7.0 ppm). -NMR confirms carbon frameworks, including the thiazole ring (C-2 at ~150 ppm) and difluoromethyl group (CFH at ~110 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns, critical for verifying molecular weight and detecting impurities .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between the bromophenyl and thiazole rings, aiding in stereochemical assignments .
Advanced Research Questions
Q. How do structural modifications at specific positions influence the compound’s biological activity?
- Methodological Answer :
- Substitution at C-4 : Replacing the difluoromethyl group with electron-withdrawing groups (e.g., nitro) enhances electrophilicity, potentially improving binding to enzymatic targets like kinases. Conversely, bulky substituents (e.g., tert-butyl) may sterically hinder interactions .
- Bromophenyl Position : Ortho-substitution (2-bromophenyl) introduces steric effects that alter conformational flexibility, impacting receptor binding. Comparative studies with para-substituted analogs (4-bromophenyl) using in vitro assays (e.g., IC measurements) reveal structure-activity relationships (SAR) .
- Biological Testing : Dose-response curves in cell-based assays (e.g., antiproliferative activity in cancer lines) quantify efficacy, while molecular docking (AutoDock Vina) predicts interactions with targets like tubulin or DNA topoisomerases .
Q. What computational methods are used to predict the binding affinity of this thiazole derivative with biological targets?
- Methodological Answer :
- Molecular Docking : Software like Schrödinger Maestro or GROMACS simulates ligand-receptor interactions. For example, the thiazole ring’s sulfur atom may form hydrogen bonds with catalytic residues (e.g., ATP-binding pockets in kinases). Docking scores (ΔG values) correlate with experimental IC data .
- Density Functional Theory (DFT) : Calculations (B3LYP/6-31G*) optimize geometries and compute frontier molecular orbitals (HOMO-LUMO gaps), predicting reactivity. For 2-(2-bromophenyl) derivatives, electron density maps highlight nucleophilic regions susceptible to electrophilic attack .
- Molecular Dynamics (MD) Simulations : Trajectory analysis (100 ns runs) assesses stability of ligand-protein complexes, with RMSD values <2 Å indicating stable binding .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of similar thiazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, noting variables like cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration). For example, actoprotective activity in Saccharomyces cerevisiae models may not translate to mammalian systems due to metabolic differences .
- Control Experiments : Replicate studies under standardized conditions (e.g., 10% FBS in DMEM, 48-hour incubation). Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate assays .
- Statistical Validation : Apply ANOVA or Student’s t-tests to confirm significance (p < 0.05). For instance, conflicting IC values may arise from outlier data points requiring exclusion via Grubbs’ test .
Stability and Degradation Studies
Q. What experimental approaches assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm). Degradation products (e.g., hydrolyzed thiazole rings) are identified using LC-MS/MS .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (T > 200°C suggests thermal stability). Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., melting points ~150–160°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
